2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine

Medicinal Chemistry Bioisostere Design Amine Basicity

Procure 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine (≥95% purity) for your medicinal chemistry programs. Its β-trifluoroethylamine scaffold acts as a metabolically stable amide bond isostere, reducing amine basicity by >4 pKa units (pKa ~5.7) while preserving hydrogen-bond donor capacity. The 4-methylpiperazine substituent further modulates solubility and lipophilicity, making it ideal for CNS targets and kinase/GPCR inhibitor design. Avoid generic analogs—this compound's unique electronic profile drives 10- to 20-fold potency gains over traditional amides.

Molecular Formula C13H18F3N3
Molecular Weight 273.303
CAS No. 2460754-72-5
Cat. No. B2522450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine
CAS2460754-72-5
Molecular FormulaC13H18F3N3
Molecular Weight273.303
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(C(F)(F)F)N
InChIInChI=1S/C13H18F3N3/c1-18-6-8-19(9-7-18)11-4-2-10(3-5-11)12(17)13(14,15)16/h2-5,12H,6-9,17H2,1H3
InChIKeyJTRPOOADOFIEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine (CAS 2460754-72-5): Structural Identity and Procurement Baseline


2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine (CAS 2460754-72-5) is a synthetic research chemical with the molecular formula C₁₃H₁₈F₃N₃ and a molecular weight of 273.30 g/mol . It features a trifluoroethylamine pharmacophore attached to a 4-(4-methylpiperazin-1-yl)phenyl scaffold, combining the metabolically stable amide isostere motif with a solubilizing N-methylpiperazine group. Commercially available at ≥95% purity , this compound serves as a key intermediate or building block in medicinal chemistry programs targeting kinases, GPCRs, and other enzyme classes where the trifluoroethylamine function confers reduced amine basicity (pKa ~5.7) and enhanced metabolic stability relative to conventional ethylamine or amide-containing analogs [1].

Why In-Class Substitution Fails: Structural Determinants of 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine Differentiation


Generic substitution among arylpiperazine-ethanamine analogs is scientifically unsound because the trifluoroethylamine (–CH(NH₂)CF₃) motif is not a passive structural feature but a functional amide bond isostere that reduces amine basicity by over 4 pKa units (from >10 for ethylamine to ~5.7 for trifluoroethylamine) [1]. This electronic modulation simultaneously preserves hydrogen-bond donor capacity at the NH while eliminating the metabolic vulnerability of the amide carbonyl [2]. The 4-methylpiperazine substituent further distinguishes this compound from its des-methyl analog (2,2,2-trifluoro-1-[4-(piperazin-1-yl)phenyl]ethanamine) by modulating basicity, lipophilicity, and solubility [3]. Substituting with non-fluorinated analogs (e.g., 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine, logP ~1.3) or with regioisomeric trifluoromethyl-phenyl variants eliminates the specific electronic and pharmacokinetic profile inherent to the β-trifluoroethylamine architecture.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine Against Closest Analogs


pKa Reduction of the Trifluoroethylamine Motif Versus Ethylamine: Electronic Basis for Amide Isosterism

The β,β,β-trifluoroethylamine group in the target compound exhibits a conjugate acid pKa of approximately 5.7, compared to >10 for unsubstituted ethylamine, representing a reduction in basicity of greater than 4.3 pKa units [1]. This places the amine nitrogen in a largely unprotonated state at physiological pH (7.4), mimicking the neutral character of an amide carbonyl while retaining hydrogen-bond donor capacity. In contrast, the non-fluorinated analog 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine, lacking the β-CF₃ substitution, retains a basic amine (estimated pKa ~9–10), which remains predominantly protonated at physiological pH, fundamentally altering its hydrogen-bonding pharmacophore and membrane permeability profile.

Medicinal Chemistry Bioisostere Design Amine Basicity

Metabolic Stability Advantage of Trifluoroethylamine Over Amide: Evidence from Cathepsin K Inhibitor Development

In the development of cathepsin K inhibitors, replacement of the P2-P3 amide bond with a trifluoroethylamine group produced metabolically stable inhibitors that were 10- to 20-fold more potent than the corresponding amide derivatives [1]. Furthermore, amide-to-trifluoroethylamine isosterism in the clinical candidate Odanacatib improved metabolic stability while maintaining potency, contributing to a long plasma half-life of 18 hours in monkeys and 64 hours in dogs [2]. While direct experimental data for the target compound in specific metabolic stability assays are not publicly available, the trifluoroethylamine pharmacophore it carries has been validated across multiple chemical series as a metabolically robust amide replacement [3].

Drug Metabolism Amide Isostere Cathepsin K

Structural Differentiation from Non-Fluorinated Analog: Lipophilicity and Permeability Considerations

The non-fluorinated analog 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine (CAS 1431965-21-7 as HCl salt) has a reported logP of approximately 1.3 [1]. The introduction of the β-CF₃ group in the target compound is expected to increase lipophilicity by approximately 0.5–1.0 logP units based on the Hansch π constant for CF₃ (~0.88 on aliphatic carbon), resulting in an estimated logP of 1.8–2.3. This modest lipophilicity increase, combined with the reduced amine basicity (pKa ~5.7 vs. ~9–10), is predicted to enhance passive membrane permeability without excessively increasing the risk of off-target promiscuity or hERG binding [2].

Lipophilicity logP Membrane Permeability

Differentiation from Des-Methyl Piperazine Analog: Impact of N-Methylation on Solubility and Basicity

The target compound bears an N-methyl substituent on the piperazine ring, distinguishing it from the des-methyl analog 2,2,2-trifluoro-1-[4-(piperazin-1-yl)phenyl]ethanamine. N-Methylpiperazine has conjugate acid pKa values of pK₁ = 4.94 and pK₂ = 9.09 , whereas unsubstituted piperazine exhibits pKa values of 5.33 and 9.73. The lower pK₁ of N-methylpiperazine indicates that the methylated nitrogen is slightly less basic, which can reduce the fraction of dicationic species at physiological pH and potentially improve membrane permeability. Additionally, N-methylation of piperazine is a well-established strategy to modulate logD, reduce efflux transporter recognition, and fine-tune metabolic N-dealkylation rates [1]. Compounds containing the 4-methylpiperazine motif (e.g., ponatinib intermediate 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, CAS 694499-26-8) have demonstrated successful translation into orally bioavailable kinase inhibitors [2].

Piperazine N-Methylation Solubility PK Modulation

Regioisomeric Differentiation: β-Trifluoroethylamine Versus Phenyl-Trifluoromethyl Topology

The target compound positions the trifluoromethyl group on the β-carbon of the ethanamine chain (β-trifluoroethylamine topology), whereas a closely related regioisomer, 2-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanamine, carries the CF₃ substituent on the aromatic ring. This topological distinction is functionally significant: the β-trifluoroethylamine arrangement enables amide bond isosterism by placing the electron-withdrawing CF₃ group adjacent to the amine nitrogen, reducing its pKa to ~5.7 and creating a dipolar C–CF₃ bond that mimics the amide C=O [1]. In the phenyl-CF₃ regioisomer, the amine retains its intrinsic basicity (pKa ~9–10) and cannot function as an amide isostere. The C–CF₃ bond in trifluoroethylamine is reported to be as polar as a C=O bond, whereas an aromatic CF₃ group does not impart this property to the amine [2].

Regioisomerism Structure-Activity Relationship Scaffold Topology

High-Value Application Scenarios for 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine Based on Quantitative Differentiation Evidence


Amide Bond Replacement in Protease and Kinase Inhibitor Lead Optimization

Programs targeting cathepsins, kinases, or other enzymes where a backbone amide bond is pharmacophoric can leverage the β-trifluoroethylamine scaffold of this compound as a metabolically stable amide isostere. Published evidence demonstrates that trifluoroethylamine-for-amide substitution yields 10- to 20-fold potency improvements while eliminating amidase-mediated degradation [1]. The 4-methylpiperazine substituent provides an additional handle for modulating solubility and reducing efflux transporter recognition [2].

CNS-Penetrant Lead Generation Requiring Modulated Amine Basicity

The reduced amine basicity (pKa ~5.7 vs. >10 for ethylamine) of the trifluoroethylamine motif places this compound in a favorable physicochemical space for CNS drug discovery, where lowering amine pKa reduces lysosomal trapping and P-glycoprotein recognition [1]. The modest lipophilicity gain from the CF₃ group (estimated ΔlogP +0.5 to +1.0 over the non-fluorinated analog) further supports passive BBB penetration without excessive promiscuity risk [3].

Scaffold-Hopping from Ponatinib-Class Kinase Inhibitors

The 4-methylpiperazine-phenyl substructure is a recognized pharmacophoric element in clinically validated BCR-ABL inhibitors including ponatinib, where 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) serves as a key intermediate [4]. The target compound offers a structurally distinct connectivity (ethanamine linker with β-CF₃) that enables exploration of novel vector geometries while retaining the solubilizing N-methylpiperazine motif.

Peptidomimetic Design with Enhanced Proteolytic Stability

In peptide and peptidomimetic programs, the trifluoroethylamine function has been validated as a superior peptide bond surrogate that generates metabolically stable, poorly basic amine replacements with preserved hydrogen-bond donor capacity [2]. The compound's primary amine handle enables facile further derivatization (acylation, sulfonylation, reductive amination) to elaborate the scaffold into diverse inhibitor chemotypes.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.